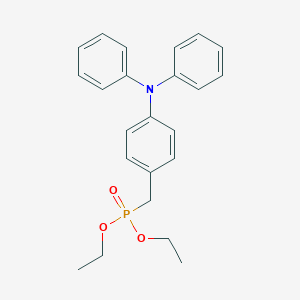

Diethyl 4-(diphenylamino)benzylphosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(diethoxyphosphorylmethyl)-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQDRLMUWHVRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438756 | |

| Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126150-12-7 | |

| Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 4-(diphenylamino)benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for diethyl 4-(diphenylamino)benzylphosphonate, a compound of interest in various research and development sectors. The synthesis is a two-step process commencing with the formylation of triphenylamine to yield the intermediate, 4-(diphenylamino)benzaldehyde, followed by a phosphonylation reaction to produce the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the Vilsmeier-Haack formylation of triphenylamine to introduce a formyl group at the para position of one of the phenyl rings, yielding 4-(diphenylamino)benzaldehyde. The second step is the addition of diethyl phosphite to the aldehyde intermediate, which can be accomplished through a Pudovik-type reaction, to form the target phosphonate ester.

dot

Caption: Overall synthesis pathway for this compound.

II. Step 1: Synthesis of 4-(Diphenylamino)benzaldehyde

The initial step of the synthesis involves the formylation of triphenylamine. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

Triphenylamine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve triphenylamine in DMF.

-

Cool the mixture in an ice-water bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base, such as a sodium hydroxide solution, until a precipitate forms.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-(diphenylamino)benzaldehyde.

Quantitative Data for 4-(Diphenylamino)benzaldehyde

| Property | Value |

| Molecular Formula | C₁₉H₁₅NO |

| Molecular Weight | 273.33 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 129-133 °C |

| Yield | Typically in the range of 70-90% |

III. Step 2: Synthesis of this compound

The second and final step is the conversion of 4-(diphenylamino)benzaldehyde to the target compound, this compound. This is achieved through the addition of diethyl phosphite to the aldehyde. This type of reaction, often referred to as a Pudovik reaction or a hydrophosphonylation, can be catalyzed by a variety of Lewis acids or bases. A solvent-free approach under microwave irradiation has also been shown to be effective for similar reactions and represents a green chemistry alternative.

Experimental Protocol: Pudovik-type Reaction

Materials:

-

4-(Diphenylamino)benzaldehyde

-

Diethyl phosphite

-

Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, Mg(ClO₄)₂) or a base catalyst (e.g., triethylamine, DBU)

-

Anhydrous solvent (e.g., THF, Dichloromethane), if not solvent-free

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-(diphenylamino)benzaldehyde in an anhydrous solvent, add an equimolar amount of diethyl phosphite.

-

Add a catalytic amount of the chosen Lewis acid or base.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

-

Alternatively, for a solvent-free approach, mix the aldehyde, diethyl phosphite, and a suitable catalyst and irradiate the mixture in a microwave reactor.

-

Once the reaction is complete, quench the reaction if necessary (e.g., by adding water if an acid or base catalyst is used).

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data for this compound

| Property | Value |

| CAS Number | 126150-12-7 |

| Molecular Formula | C₂₃H₂₆NO₃P |

| Molecular Weight | 395.43 g/mol |

| Appearance | Solid |

| Melting Point | 82-84 °C[1] |

| Yield | Dependent on reaction conditions |

IV. Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

dot

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

dot

Caption: Experimental workflow for the Pudovik-type reaction.

V. Conclusion

The synthesis of this compound is a straightforward two-step process that can be readily implemented in a laboratory setting. The Vilsmeier-Haack formylation of triphenylamine provides the key aldehyde intermediate, which is then converted to the final product via a Pudovik-type reaction with diethyl phosphite. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this and related compounds. Further optimization of the phosphonylation step, particularly regarding the choice of catalyst and reaction conditions, may lead to improved yields and simplified purification procedures.

References

An In-depth Technical Guide to Diethyl 4-(diphenylamino)benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-(diphenylamino)benzylphosphonate is an organophosphorus compound belonging to the class of benzylphosphonates. This guide provides a comprehensive overview of its physicochemical properties, available experimental protocols for related compounds, and a summary of the biological activities observed in the broader class of benzylphosphonates. Due to the limited availability of public data specifically for this compound, this document also includes comparative data for the parent compound, diethyl benzylphosphonate, to provide a contextual baseline for its expected characteristics.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. For comparative purposes, the properties of the unsubstituted diethyl benzylphosphonate are also included.

| Property | This compound | Diethyl benzylphosphonate (for comparison) |

| Molecular Formula | C23H26NO3P | C11H17O3P[1][2] |

| Molecular Weight | 395.43 g/mol | 228.22 g/mol [1] |

| Melting Point | 82-84 °C | Not applicable (liquid at room temperature) |

| Boiling Point | Data not available | 106-108 °C at 1 mmHg[3] |

| Density | 1.163 ± 0.06 g/cm³ (at 20°C) | 1.095 g/mL at 25 °C[3] |

| Refractive Index | Data not available | n20/D 1.497[3] |

| Solubility | Data not available | Insoluble in water. |

Synthesis and Characterization

A plausible synthetic route for this compound would involve the reaction of 4-(diphenylamino)benzyl chloride or bromide with triethyl phosphite. The general workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol for Benzylphosphonate Synthesis (by Analogy)

The following is a generalized protocol for the synthesis of diethyl benzylphosphonate, which can be adapted for the synthesis of the title compound.

Materials:

Procedure:

-

A mixture of benzylphosphonic acid (1 mmol) and triethyl orthoacetate (30 mmol) is heated at 90 °C overnight.[4]

-

The reaction progress is monitored by ³¹P NMR spectroscopy.[4]

-

Upon completion, the excess triethyl orthoacetate is removed by evaporation under reduced pressure.[4]

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[4]

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain. However, representative spectral data for the unsubstituted diethyl benzylphosphonate are provided for reference.

¹H NMR (DMSO-d6, 400 MHz): δ 7.39–7.14 (m, 5H), 3.94 (dq, JH-P = 7.9, JH-H = 7.0, 4H), 3.21 (d, JH-P = 21.6 Hz, 2H), 1.16 (t, JH-H = 7.0 Hz, 6H).

¹³C NMR (DMSO-d6, 101 MHz): δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz).

³¹P NMR (DMSO-d6, 162 MHz): δ 26.5.

IR Spectrum (Neat): Key absorptions for diethyl benzylphosphonate are expected for P=O, P-O-C, and C-H bonds.

Mass Spectrometry (EI): The mass spectrum of diethyl benzylphosphonate shows a molecular ion peak corresponding to its molecular weight.

Biological Activity and Potential Mechanism of Action

While no specific biological studies on this compound have been identified, the broader class of diethyl benzylphosphonate derivatives has been investigated for various biological activities.

Notably, several substituted diethyl benzylphosphonates have demonstrated significant antimicrobial activity, particularly against strains of Escherichia coli.[5] The proposed mechanism of action for some of these compounds involves the induction of high oxidative stress within bacterial cells, leading to damage and modification of bacterial DNA.[6] This is supported by studies showing changes in DNA topology and susceptibility to enzymes that recognize oxidized DNA bases.[4]

Caption: Proposed mechanism of antimicrobial action for some benzylphosphonates.

Furthermore, other studies have explored the role of benzylphosphonate derivatives as enzyme inhibitors. For instance, certain analogues have been investigated as inhibitors of lipoprotein lipase.[7] The diphenylamino moiety in the title compound may confer specific interactions with biological targets, a hypothesis that warrants further investigation.

Conclusion

This compound is a molecule of interest with defined physicochemical properties. While specific experimental data for its synthesis and detailed spectral and biological characterization are currently limited in the public domain, this guide provides a framework for its potential synthesis, characterization, and likely areas of biological activity based on related compounds. Further research is needed to fully elucidate the properties and potential applications of this specific compound in drug development and other scientific fields. Professionals in the field are encouraged to use the provided information as a foundation for further investigation into this and related molecules.

References

- 1. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]

- 3. Diethyl benzylphosphonate 99 1080-32-6 [sigmaaldrich.com]

- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl 4-(diphenylamino)benzylphosphonate CAS number 126150-12-7

CAS Number: 126150-12-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 4-(diphenylamino)benzylphosphonate, a phosphonate ester of significant interest in organic synthesis and potentially in the development of novel therapeutic agents. This document details the compound's physicochemical properties, provides a putative multi-step synthesis protocol based on established chemical transformations, and explores its potential biological activities and mechanism of action by drawing parallels with structurally related compounds. The information is presented to be a valuable resource for researchers in medicinal chemistry, materials science, and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 126150-12-7 | N/A |

| Molecular Formula | C23H26NO3P | N/A |

| Molecular Weight | 395.43 g/mol | N/A |

| Melting Point | 82-84 °C | N/A |

| Density | 1.163 g/cm³ | N/A |

| Appearance | White solid (predicted) | N/A |

| Solubility | Soluble in methanol | N/A |

Synthesis and Experimental Protocols

Step 1: Synthesis of 4-(Diphenylamino)benzaldehyde

This step involves the formylation of triphenylamine using the Vilsmeier-Haack reaction.

Experimental Protocol:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0 °C.

-

After the addition is complete, add triphenylamine to the mixture.

-

Gradually warm the reaction mixture to 70-100 °C and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium acetate solution, to a pH of 7.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-(diphenylamino)benzaldehyde by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield a solid product.

Step 2: Synthesis of (4-(Diphenylamino)phenyl)methanol

This step involves the reduction of the aldehyde functional group of 4-(diphenylamino)benzaldehyde to a primary alcohol.

Experimental Protocol:

-

Dissolve 4-(diphenylamino)benzaldehyde in a suitable solvent, such as methanol, ethanol, or a mixture of tetrahydrofuran (THF) and methanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH4), in small portions to the stirred solution.[1][2]

-

Continue stirring the reaction mixture at 0 °C for a specified time and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to decompose the excess NaBH4 and the borate ester complex.[3]

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-(diphenylamino)phenyl)methanol.

-

If necessary, the product can be further purified by column chromatography.

Step 3: Synthesis of 4-(Diphenylamino)benzyl Bromide

This step involves the conversion of the benzyl alcohol to the corresponding benzyl bromide.

Experimental Protocol:

-

Dissolve (4-(diphenylamino)phenyl)methanol in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a brominating agent, such as phosphorus tribromide (PBr3), dropwise to the stirred solution.[4][5]

-

Stir the reaction at 0 °C for an hour and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice water.

-

Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 4-(diphenylamino)benzyl bromide. This intermediate is often used in the next step without further purification due to its potential lability.

Step 4: Synthesis of this compound

The final step is the Michaelis-Arbuzov reaction, which forms the carbon-phosphorus bond.[6][7][8][9]

Experimental Protocol:

-

In a reaction vessel equipped with a condenser, place the crude 4-(diphenylamino)benzyl bromide.

-

Add an excess of triethyl phosphite to the vessel.

-

Heat the reaction mixture, typically to a temperature between 120-160 °C, and maintain it for several hours.[8] The reaction is often run neat (without solvent).

-

Monitor the formation of the product by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The resulting crude this compound can be purified by column chromatography on silica gel to yield the final product.

References

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Solved Starting with benzyl alcohol, outline a synthesis of | Chegg.com [chegg.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. Arbuzov Reaction [organic-chemistry.org]

An In-depth Technical Guide to Diethyl 4-(diphenylamino)benzylphosphonate: Molecular Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

Diethyl 4-(diphenylamino)benzylphosphonate is an organic compound featuring a central benzene ring substituted at the 1 and 4 positions. A diethyl phosphonate group is attached via a methylene bridge to one side of the ring, while a bulky, electron-donating diphenylamino group is situated at the para position. This molecular architecture suggests potential applications in materials science where charge-transfer properties are of interest.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 126150-12-7 | [1] |

| Molecular Formula | C₂₃H₂₆NO₃P | [1] |

| Molecular Weight | 395.43 g/mol | [1] |

| Melting Point | 82-84 °C | [1] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Not specified | |

| Density | 1.163 ± 0.06 g/cm³ (predicted) | [1] |

Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a logical and efficient synthesis can be proposed based on well-established organophosphorus chemistry, primarily involving the Michaelis-Arbuzov reaction. The proposed pathway begins with the synthesis of the key precursor, 4-(diphenylamino)benzyl alcohol.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative protocols for the proposed synthetic pathway.

Step 1: Synthesis of 4-(diphenylamino)benzyl alcohol

This procedure is based on the standard reduction of an aldehyde to an alcohol.

-

Reaction Setup: To a solution of 4-(diphenylamino)benzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask, add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise at 0 °C with stirring.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Pour the reaction mixture into dilute hydrochloric acid and extract with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-(diphenylamino)benzyl alcohol.[2]

Step 2: Synthesis of 4-(diphenylamino)benzyl halide (Chloride or Bromide)

The conversion of the benzyl alcohol to a benzyl halide is a crucial step to enable the subsequent phosphonylation.

-

For Benzyl Chloride:

-

Reaction Setup: Dissolve 4-(diphenylamino)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether in a flask equipped with a reflux condenser and a gas outlet.

-

Reaction Execution: Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq) to the solution at 0 °C. After the addition, the mixture is typically stirred at room temperature or gently refluxed until the reaction is complete.

-

Work-up: The reaction is quenched by carefully pouring it into ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield 4-(diphenylamino)benzyl chloride.

-

-

For Benzyl Bromide:

-

Reaction Setup: In a similar setup, dissolve the alcohol in an anhydrous solvent.

-

Reaction Execution: Add phosphorus tribromide (PBr₃) (0.4-0.5 eq) dropwise at 0 °C. The reaction is then stirred at room temperature until completion.

-

Work-up: The work-up procedure is similar to that for the chloride.

-

Step 3: Synthesis of this compound via Michaelis-Arbuzov Reaction

This final step involves the formation of the carbon-phosphorus bond.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place the 4-(diphenylamino)benzyl halide (1.0 eq).

-

Reaction Execution: Add an excess of triethyl phosphite (P(OEt)₃) (typically 1.5-3.0 eq), which often serves as both reactant and solvent. Heat the mixture to reflux (around 150-160 °C) for several hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy. A Lewis acid catalyst, such as zinc iodide (ZnI₂), can be added to facilitate the reaction at a lower temperature (e.g., 66-75 °C).

-

Work-up and Purification: After the reaction is complete, the excess triethyl phosphite is removed by vacuum distillation. The resulting crude product is then purified, typically by column chromatography on silica gel, to afford the final product, this compound.

Spectroscopic and Analytical Data

As of the latest literature search, detailed spectroscopic data such as ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and mass spectrometry for this compound have not been published. For researchers synthesizing this compound, the following are expected characteristic signals:

-

¹H NMR: Signals corresponding to the aromatic protons of the diphenylamino and benzyl groups, a characteristic doublet for the methylene (CH₂) protons adjacent to the phosphorus atom, and the ethoxy protons of the phosphonate group (a quartet and a triplet).

-

¹³C NMR: Resonances for all unique carbon atoms in the aromatic rings, the methylene bridge, and the ethoxy groups.

-

³¹P NMR: A single resonance in the phosphonate region.

-

IR Spectroscopy: Characteristic bands for P=O, P-O-C, and C-N stretching vibrations, as well as aromatic C-H and C=C bands.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Potential Applications and Signaling Pathways

While specific biological signaling pathways involving this compound have not been elucidated, its structural motifs suggest potential areas of investigation. The diphenylamino group is a known electron donor and is found in various functional materials. Phosphonates are recognized for their ability to mimic phosphates and can act as enzyme inhibitors or haptens for catalytic antibodies.

The mention of this compound in the context of organic electroluminescent devices suggests its primary application is in materials science. The workflow for its potential use in such a device is illustrated below.

Caption: Conceptual workflow for utilizing the phosphonate in OLEDs.

Conclusion

This compound is a compound with potential utility in materials science. While a dedicated body of literature on its synthesis and properties is currently lacking, this guide provides a robust, proposed synthetic route and outlines the necessary characterization steps. Researchers and professionals in drug development and materials science can use this information as a foundational resource for the synthesis and further investigation of this and related phosphonate compounds.

References

role of the diphenylamino group in benzylphosphonates

An In-Depth Technical Guide to the Role of the Diphenylamino Group in Benzylphosphonates

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylphosphonates are a significant class of organophosphorus compounds, recognized for their diverse biological activities, particularly as enzyme inhibitors and anticancer agents. The incorporation of various substituents onto the benzylphosphonate scaffold allows for the fine-tuning of their pharmacological profiles. This technical guide focuses on the specific role of the diphenylamino (DPA) moiety when integrated into benzylphosphonate structures. We will explore how the DPA group's inherent physicochemical properties—such as lipophilicity, steric bulk, and antioxidant capacity—modulate the bioactivity, target interaction, and pharmacokinetic properties of the parent molecule. This document synthesizes data from existing literature to provide a comprehensive overview, including synthetic protocols, quantitative activity data, and visual models of relevant pathways and workflows to guide future research and drug development efforts.

Introduction: The Benzylphosphonate Scaffold and the Diphenylamino Moiety

The benzylphosphonate framework is a cornerstone in medicinal chemistry, with the phosphonate group acting as a stable phosphate mimic, capable of interacting with a variety of biological targets. Its derivatives have shown promise in numerous therapeutic areas.[1] The diphenylamino (DPA) group, consisting of a secondary amine attached to two phenyl rings, is also a well-established pharmacophore. It is known for its antioxidant properties and its presence in various bioactive compounds, including kinase inhibitors.[2][3][4]

When combined, the DPA-benzylphosphonate scaffold presents a molecule with potentially synergistic or enhanced biological effects. This guide aims to deconstruct the contributions of the DPA group to the overall profile of these hybrid molecules.

Physicochemical and Pharmacological Roles of the Diphenylamino Group

The influence of the DPA moiety on a benzylphosphonate molecule can be categorized into several key areas:

Modulation of Lipophilicity

Lipophilicity, often measured as the partition coefficient (logP), is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5][6]

-

Increased Lipophilicity: The two phenyl rings of the DPA group significantly increase the molecule's nonpolar surface area, thereby raising its lipophilicity.[7]

-

Impact on Pharmacokinetics:

-

Absorption: Enhanced lipophilicity can improve a drug's ability to cross lipid-rich biological membranes, such as the intestinal wall, potentially increasing oral bioavailability.[8]

-

Distribution: Higher lipophilicity may lead to greater distribution into fatty tissues and can be crucial for crossing the blood-brain barrier.

-

Target Affinity: For targets with hydrophobic binding pockets, the DPA group can form favorable van der Waals and π-stacking interactions, increasing binding affinity and potency.[]

-

Challenges: Excessively high lipophilicity can lead to poor aqueous solubility, rapid metabolism, and potential off-target toxicity.[7] A balance is crucial for optimal drug performance.

-

Steric and Conformational Influence

The DPA group is sterically bulky. This size and three-dimensional shape can profoundly influence how the molecule interacts with its biological target.

-

Receptor/Enzyme Binding: The bulk of the DPA group can either be beneficial, by occupying a large hydrophobic pocket in a target protein, or detrimental, by causing steric hindrance that prevents proper binding. This makes the DPA group a critical element in the structure-activity relationship (SAR) of these compounds.[10][11]

-

Conformational Rigidity: The DPA moiety can restrict the rotational freedom of the benzyl group, locking the molecule into a specific conformation that may be more or less favorable for binding to its target.

Antioxidant and Radical Scavenging Activity

Diphenylamine itself is a well-known antioxidant.[3] Its mechanism involves the donation of a hydrogen atom from the secondary amine to neutralize free radicals, forming a stable nitrogen-based radical intermediate.[2][12]

-

Dual-Mechanism Anticancer Activity: In the context of cancer therapy, where oxidative stress is a key pathological feature, the intrinsic antioxidant capability of the DPA group could provide a secondary mechanism of action. This could complement the primary cytotoxic or enzyme-inhibitory role of the benzylphosphonate, protecting healthy cells from oxidative damage or contributing to the disruption of redox balance in cancer cells.

-

Stabilizing Agent: The antioxidant properties of DPA are also used industrially to stabilize materials by preventing oxidative degradation.[4] This inherent stability can be a beneficial property in a drug molecule.

Role as a Pharmacophore in Target Engagement

The DPA moiety is a recognized pharmacophore in several classes of drugs, notably as a "hinge-binder" in many kinase inhibitors.

-

EGFR Kinase Inhibition: Diphenylamine derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[13] The DPA core can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase.

-

Induction of Mesenchymal to Epithelial Transition (MET): Novel DPA analogs have been shown to induce MET in triple-negative breast cancer cells, converting them to a less aggressive phenotype.[14] This suggests the DPA scaffold can play a direct role in modulating complex cellular signaling pathways related to cancer metastasis.

Synthesis and Experimental Protocols

The synthesis of α-substituted benzylphosphonates, including those with amino groups, is often achieved through nucleophilic addition reactions to carbonyls or imines.

General Synthesis Workflow

A common and atom-efficient method for preparing α-aminobenzylphosphonates is the aza-Pudovik reaction.[15][16] This involves the addition of a P-H bond from a phosphonate source across the C=N double bond of an imine.

Caption: General workflow for synthesizing α-(diphenylamino)benzylphosphonates via the aza-Pudovik reaction.

Detailed Experimental Protocol: Aza-Pudovik Reaction

This protocol is a generalized procedure based on methodologies described for the synthesis of α-aminophosphonates.[15][17]

-

Imine Formation:

-

In a round-bottom flask, dissolve 1 equivalent of 4-(diphenylamino)benzaldehyde and 1 equivalent of a primary amine in a suitable solvent (e.g., dichloromethane or toluene).

-

Stir the mixture at room temperature for 1-2 hours.

-

Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove the water formed during the reaction.

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude imine intermediate. Purification may be performed via chromatography if necessary.

-

-

Aza-Pudovik Addition:

-

To the crude imine, add 1.1 to 1.5 equivalents of dialkyl phosphite (e.g., diethyl phosphite).

-

The reaction can be performed neat (solvent-free) or in a high-boiling point solvent.

-

Heat the mixture (e.g., 80-100 °C) for several hours to overnight, monitoring progress by Thin Layer Chromatography (TLC). The use of a catalyst (e.g., Lewis acids or bases) may be employed to accelerate the reaction.[18]

-

After completion, cool the reaction mixture to room temperature.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-(diphenylamino)benzylphosphonate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

-

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[19]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DPA-benzylphosphonate compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data and Structure-Activity Relationships (SAR)

While direct comparative data for a series of benzylphosphonates with and without the DPA group is limited in the public literature, we can analyze data from related diphenylamine and phosphonate compounds to infer SAR trends. The DPA moiety is often explored in anticancer drug design, with derivatives showing potent cytotoxicity.[13][20][21][22]

Table 1: Illustrative Cytotoxicity Data of Diphenylamine and Phosphonate Derivatives

| Compound Class | Derivative/Modification | Cell Line | Activity (IC₅₀ in µM) | Reference |

| Diphenylamine Hydrazone | 2,4'-bis mercapto-oxadiazole | MCF-7 (Breast) | 0.73 - 2.38 | [13][21] |

| Phenylamino-s-triazine | Symmetrical di-substituted | C26 (Colon) | 0.38 | [20][22] |

| Phenylamino-s-triazine | Symmetrical di-substituted | MCF-7 (Breast) | 6.54 | [20][22] |

| Rhein-Phosphonate | Diethyl ester derivative (5b) | HepG-2 (Liver) | 8.82 | [19] |

| Rhein-Phosphonate | Diethyl ester derivative (5b) | Spca-2 (Lung) | 9.01 | [19] |

| Note: This table is for illustrative purposes to show the range of activities observed for these scaffolds and does not represent a direct SAR study of the DPA group on a fixed benzylphosphonate core. |

SAR Logical Framework

The development of potent DPA-benzylphosphonates follows a logical SAR progression where modifications to the DPA moiety are expected to alter the biological activity.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study for DPA-benzylphosphonates.

Hypothesized Mechanism of Action: Anticancer Activity

Many phosphonate derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[19] The DPA-benzylphosphonate could act as an inhibitor of a key signaling protein (e.g., a kinase or phosphatase) that regulates cell survival pathways.

Caption: Hypothesized mechanism where a DPA-benzylphosphonate inhibits a receptor, blocking survival signals and promoting apoptosis.

Conclusion and Future Directions

The diphenylamino group is a multifaceted moiety that imparts several crucial characteristics to a benzylphosphonate scaffold. Its primary roles include:

-

Enhancing Lipophilicity: To improve membrane permeability and hydrophobic interactions with biological targets.

-

Providing Steric Bulk: To optimize the fit within target binding sites.

-

Contributing Antioxidant Properties: Offering a potential secondary mechanism for cytoprotection or redox modulation.

-

Acting as a Key Pharmacophore: Directly participating in target binding, particularly for enzymes like kinases.

Future research should focus on the systematic synthesis and evaluation of DPA-benzylphosphonate libraries. A focused SAR study, where substituents on the DPA rings and the phosphonate esters are methodically varied, would provide invaluable quantitative data. Such studies would clarify the precise contribution of the DPA group and enable the rational design of next-generation benzylphosphonate-based therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

References

- 1. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diphenylamine - Wikipedia [en.wikipedia.org]

- 4. Diphenylamine Antioxidants [lubrizol.com]

- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. azolifesciences.com [azolifesciences.com]

- 8. omicsonline.org [omicsonline.org]

- 10. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Diphenylamine Analogs Induce Mesenchymal to Epithelial Transition in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl- H-phosphinate Starting P-Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

electronic properties of Diethyl 4-(diphenylamino)benzylphosphonate

An In-depth Technical Guide to the Electronic Properties of Diethyl 4-(diphenylamino)benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated . While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its expected characteristics based on the well-established electronic behavior of its constituent functional groups: the electron-donating diphenylamino moiety and the electron-accepting benzylphosphonate group. This guide covers the theoretical basis for its photophysical and electrochemical properties, detailed experimental protocols for its synthesis and characterization, and visual diagrams to illustrate key concepts and workflows.

Introduction

This compound is a molecule of significant interest due to the combination of a triphenylamine-like donor group and a phosphonate acceptor group. This donor-π-acceptor (D-π-A) architecture is a cornerstone of modern organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. The diphenylamino group is known for its excellent hole-transporting properties and strong luminescence, while the phosphonate group can influence solubility, adhesion to metal oxides, and electronic characteristics. Understanding the interplay between these two moieties is crucial for designing novel materials with tailored optoelectronic functions.

Predicted Electronic and Photophysical Properties

The are expected to be dominated by the intramolecular charge transfer (ICT) from the electron-rich diphenylamino donor to the benzylphosphonate acceptor.

UV-Vis Absorption and Photoluminescence

The diphenylamino group acts as a strong chromophore. The absorption spectrum is expected to show a prominent band in the UV region corresponding to the π-π* transitions of the aromatic rings. A lower energy, broader absorption band extending into the visible region is anticipated, characteristic of the ICT transition.

The photoluminescence (PL) spectrum is expected to exhibit a significant Stokes shift, with emission occurring at a longer wavelength than the absorption. The emission color and quantum yield will be highly dependent on the solvent polarity, a phenomenon known as solvatochromism, which is typical for D-π-A molecules.

Table 1: Representative Photophysical Data of Related Diphenylamino and Phosphonate-Containing Compounds

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | HOMO (eV) | LUMO (eV) | Reference |

| Poly(triphenylamines) with phosphonate groups | ~370-450 | ~480-550 | ~ -5.03 | ~ -2.5 | [1] |

| Triphenylamine-based dyes | ~450-570 | ~550-650 | ~ -5.2 to -5.5 | ~ -2.8 to -3.2 | [2] |

| Heteroarylphosphonates | ~250-350 | ~370-520 | Not Reported | Not Reported | [3] |

Note: The data in this table is for structurally related compounds and serves as an estimation for this compound.

Electrochemical Properties

The diphenylamino group is readily oxidized, leading to a relatively high-lying Highest Occupied Molecular Orbital (HOMO). The benzylphosphonate group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted triphenylamine. The HOMO and LUMO energy levels are critical parameters for determining the efficiency of charge injection and transport in electronic devices.

Table 2: Predicted Electrochemical Properties

| Property | Predicted Value | Significance |

| HOMO Level | -5.1 to -5.4 eV | Determines the energy barrier for hole injection. |

| LUMO Level | -2.4 to -2.7 eV | Determines the energy barrier for electron injection. |

| Electrochemical Gap | 2.7 to 3.0 eV | Correlates with the onset of optical absorption. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a multi-step process, culminating in a palladium-catalyzed cross-coupling reaction.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Protocol for Buchwald-Hartwig Amination:

-

To a dried Schlenk flask, add Diethyl 4-bromobenzylphosphonate (1.0 eq), diphenylamine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

-

The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Characterization of Electronic Properties

Workflow for Photophysical and Electrochemical Characterization

Caption: Experimental workflow for electronic characterization.

UV-Vis and Fluorescence Spectroscopy:

-

Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, toluene, THF, dichloromethane, acetonitrile).

-

Record the absorption spectra using a UV-Vis spectrophotometer.

-

Record the emission spectra using a fluorometer, exciting at the wavelength of maximum absorption.

-

Determine the fluorescence quantum yield using a standard reference (e.g., quinine sulfate).

Cyclic Voltammetry (CV):

-

Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a standard three-electrode setup (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire).

-

Record the cyclic voltammogram and determine the onset oxidation and reduction potentials.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):

-

HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

-

Structure-Property Relationships

The are a direct consequence of its molecular structure. The diagram below illustrates the donor-acceptor relationship and its effect on the frontier molecular orbitals.

Donor-Acceptor Interaction and Frontier Orbitals

Caption: Relationship between structure and frontier orbitals.

Conclusion

This compound is a promising molecule with tunable electronic properties characteristic of a D-π-A system. Its anticipated strong absorption and emission, coupled with the potential for good charge transport and solubility, make it a compelling candidate for various applications in organic electronics and sensing. The experimental protocols outlined in this guide provide a solid framework for the synthesis and detailed characterization of this and related compounds, paving the way for future research and development in this area.

References

A Technical Guide to the Solubility of Diethyl 4-(diphenylamino)benzylphosphonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 4-(diphenylamino)benzylphosphonate. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility analysis based on structural analogues, and presents a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property, influencing its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

This compound is a moderately polar molecule. The presence of the phosphonate group and the nitrogen atom in the diphenylamino moiety introduces polarity, while the benzyl and phenyl groups contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be significant across a range of organic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High | These solvents can engage in dipole-dipole interactions with the polar phosphonate and amino groups of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The presence of hydroxyl groups in these solvents allows for hydrogen bonding, which may be slightly less effective for this solute compared to dipole-dipole interactions. |

| Nonpolar | Toluene, Hexane | Low to Moderate | The large nonpolar surface area of the benzene rings will facilitate van der Waals forces with nonpolar solvents, though the polar groups may limit high solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a generalized procedure for determining the solubility of an organic compound in an organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, chloroform, THF)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the initial volume of the solvent.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute a known volume of the filtered saturated solution with the corresponding solvent.

-

Analyze the diluted sample using the same method as the standards.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a strong qualitative prediction can be made based on its molecular structure. For drug development and research applications requiring precise data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of this compound in various scientific domains will undoubtedly be enhanced by a thorough understanding of its solubility characteristics.

References

An In-depth Technical Guide on the Thermal Stability of Diethyl 4-(diphenylamino)benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-(diphenylamino)benzylphosphonate is an organophosphorus compound with potential applications in various fields, including materials science and medicinal chemistry. Its structure, featuring a phosphonate ester, a benzyl group, and a diphenylamino substituent, suggests a complex thermal decomposition profile. Understanding the thermal stability of this compound is crucial for determining its suitability for applications that may involve elevated temperatures, as well as for ensuring safe handling and storage. This guide synthesizes available information on related compounds to provide an educated projection of the thermal properties of this compound and outlines a robust experimental approach for its definitive thermal characterization.

Predicted Thermal Stability and Decomposition Profile

Based on the thermal behavior of analogous compounds, the following characteristics can be anticipated for this compound:

-

Phosphonate Moiety: Organophosphorus esters, particularly phosphonates, are known to undergo thermal decomposition, often initiated by the elimination of a phosphorus acid. Phosphonates generally exhibit higher thermal stability compared to phosphates. The initial degradation of diethyl phosphonates typically involves the cleavage of the P-O or C-O bonds.

-

Benzyl Group: The presence of a benzyl group may influence the decomposition pathway, potentially through reactions involving the benzylic carbon.

-

Diphenylamino Group: The diphenylamino group is often associated with high thermal stability. For instance, polydiphenylamine has been shown to have high thermal and thermo-oxidative stability, with degradation commencing at high temperatures. This moiety may therefore enhance the overall thermal stability of the molecule.

It is plausible that the thermal decomposition of this compound would occur in multiple steps, with the initial steps likely involving the phosphonate group, followed by the degradation of the aromatic backbone at higher temperatures.

Quantitative Data Summary (Hypothetical)

While no specific experimental data has been found, the following table presents a hypothetical summary of the kind of quantitative data that would be obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments. These values are for illustrative purposes and would need to be determined experimentally.

| Thermal Property | Expected Range/Value | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | TGA |

| Temperature at 5% Mass Loss (T5%) | 270 - 370 °C | TGA |

| Temperature at Maximum Decomposition Rate (Tmax) | 300 - 400 °C | DTG (Derivative Thermogravimetry) |

| Residue at 600 °C (in N2) | 10 - 30 % | TGA |

| Melting Point (Tm) | To be determined | DSC |

| Glass Transition Temperature (Tg) | To be determined (if amorphous) | DSC |

Proposed Experimental Protocols

To definitively determine the thermal stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (Tonset), the temperature at 5% mass loss (T5%), and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine their corresponding temperatures and enthalpies.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to a temperature below the expected decomposition onset (e.g., 250 °C) at a rate of 10 °C/min to observe endothermic (melting) or exothermic (crystallization) events.

-

Cool the sample to 25 °C at 10 °C/min.

-

Reheat the sample under the same conditions to observe the glass transition temperature (Tg) if the material is amorphous.

-

-

Data Analysis: Analyze the heat flow curve to determine the temperatures and enthalpies of any observed thermal transitions.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the thermal analysis of this compound.

Caption: Proposed experimental workflow for thermal characterization.

Plausible Thermal Decomposition Pathway

The following diagram illustrates a plausible, though hypothetical, thermal decomposition pathway for this compound under inert conditions. This pathway is based on known decomposition mechanisms of similar phosphonate esters.

Caption: A plausible thermal decomposition pathway.

Conclusion

While specific experimental data on the thermal stability of this compound is currently unavailable, a reasoned estimation of its behavior can be made based on the known properties of its constituent chemical moieties. It is anticipated that the compound will exhibit moderate to good thermal stability, with decomposition likely initiating at the phosphonate group. The presence of the diphenylamino group may contribute to a higher overall stability and potentially a significant char yield upon pyrolysis. For definitive characterization, the detailed TGA and DSC experimental protocols provided in this guide are recommended. The resulting data will be invaluable for assessing the suitability of this compound for various applications and for establishing safe handling and processing parameters.

Methodological & Application

Application Notes and Protocols: Diethyl 4-(diphenylamino)benzylphosphonate in the Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from phosphonate carbanions and carbonyl compounds. This application note provides a detailed overview of the use of Diethyl 4-(diphenylamino)benzylphosphonate in the HWE reaction for the synthesis of (E)-stilbene derivatives bearing a diphenylamino group. The diphenylamino moiety is a key pharmacophore in many biologically active molecules and materials for organic electronics, making this synthetic route highly valuable for drug discovery and materials science.

The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler workup procedure due to the water-soluble nature of the phosphate byproduct.[1][2] The reaction with aromatic aldehydes typically yields the (E)-alkene with high stereoselectivity.[1]

Synthesis of this compound

The precursor phosphonate, this compound, can be synthesized via a Michaelis-Arbuzov reaction from the corresponding 4-(diphenylamino)benzyl halide.

Protocol: Synthesis of this compound

Materials:

-

4-(bromomethyl)diphenylamine (or 4-(chloromethyl)diphenylamine)

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(bromomethyl)diphenylamine (1.0 eq) and anhydrous toluene.

-

Under a nitrogen or argon atmosphere, add triethyl phosphite (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene and excess triethyl phosphite under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure product.

Expected Yield: 85-95%

Horner-Wadsworth-Emmons Reaction Protocol

The following protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction of this compound with an aromatic aldehyde to produce an (E)-4-(diphenylamino)stilbene derivative.

Protocol: Synthesis of (E)-4-(Diphenylamino)stilbene Derivatives

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-cyanobenzaldehyde)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

-

Nitrogen or Argon atmosphere

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous THF (or DME) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear (indicating the formation of the phosphonate carbanion).

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure (E)-stilbene derivative.

Data Presentation

The following table summarizes typical quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes. Please note that these are representative values based on similar reactions reported in the literature, as specific data for this exact reactant is not widely published.

| Aldehyde | Product | Typical Yield (%) | E/Z Ratio |

| Benzaldehyde | (E)-4-(Diphenylamino)stilbene | 85 - 95 | >95:5 |

| 4-Cyanobenzaldehyde | (E)-4'-Cyano-4-(diphenylamino)stilbene | 80 - 90 | >95:5 |

| 4-Nitrobenzaldehyde | (E)-4'-Nitro-4-(diphenylamino)stilbene | 75 - 85 | >95:5 |

| 4-Methoxybenzaldehyde | (E)-4'-Methoxy-4-(diphenylamino)stilbene | 88 - 98 | >95:5 |

Visualizations

Synthesis of this compound

Caption: Synthesis of the phosphonate reagent.

Horner-Wadsworth-Emmons Reaction Workflow

Caption: Experimental workflow for the HWE reaction.

General Mechanism of the Horner-Wadsworth-Emmons Reaction

Caption: Mechanism of the HWE reaction.

References

Application Notes and Protocols: Synthesis of Stilbene Derivatives using Diethyl 4-(diphenylamino)benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include potential anticancer, neuroprotective, anti-inflammatory, and antioxidant effects. The core stilbene scaffold, consisting of two phenyl rings linked by an ethylene bridge, allows for a wide range of structural modifications to optimize biological activity. This document provides detailed protocols for the synthesis of stilbene derivatives using Diethyl 4-(diphenylamino)benzylphosphonate via the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the stereoselective formation of (E)-alkenes. The inclusion of a diphenylamino group is of particular interest for its potential to modulate the electronic and biological properties of the resulting stilbene compounds.

Synthesis of Stilbene Derivatives

The Horner-Wadsworth-Emmons reaction is a key method for the synthesis of stilbene derivatives, offering excellent (E)-selectivity and compatibility with a variety of functional groups.[1][2] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In this protocol, this compound is deprotonated with a strong base to form a nucleophilic carbanion, which then reacts with a substituted benzaldehyde to yield the corresponding stilbene derivative.

General Reaction Scheme

Caption: General scheme of the Horner-Wadsworth-Emmons reaction for the synthesis of 4-(diphenylamino)stilbene derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key phosphonate reagent.

Materials:

-

4-(Bromomethyl)-N,N-diphenylaniline

-

Triethyl phosphite

-

Anhydrous Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

To a solution of 4-(bromomethyl)-N,N-diphenylaniline (1.0 eq) in anhydrous toluene, add triethyl phosphite (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

The resulting crude oil, this compound, can be purified by column chromatography on silica gel or used directly in the next step after thorough drying.

Protocol 2: Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis

This protocol outlines the general procedure for the synthesis of 4-(diphenylamino)stilbene derivatives.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde (1.1 eq) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting materials.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-4-(diphenylamino)stilbene derivative.

Data Presentation

The following table summarizes representative yields for the synthesis of various 4-(diphenylamino)stilbene derivatives.

| Entry | Aldehyde Substituent | Product | Yield (%) |

| 1 | 4-Methoxy | (E)-4'-Methoxy-N,N-diphenyl-[1,1'-biphenyl]-4-carboxaldehyde | ~85% |

| 2 | 4-Nitro | (E)-4'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-carboxaldehyde | ~78% |

| 3 | Unsubstituted | (E)-N,N-Diphenyl-4-styrylaniline | ~90% |

| 4 | 4-Cyano | (E)-4'-(N,N-Diphenylamino)stilbene-4-carbonitrile | ~82% |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Biological Activity and Signaling Pathways

Stilbene derivatives, including those with amino substituents, have shown promising biological activities, particularly in the areas of oncology and neuroprotection.

Anticancer Activity

Amino-substituted stilbene derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer).[3] The proposed mechanism often involves the disruption of microtubule dynamics, which is crucial for cell division. These compounds can bind to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[3]

Neuroprotective Effects

Stilbenoids have been investigated for their neuroprotective properties, with mechanisms often linked to their antioxidant and anti-inflammatory activities.[4][5] One of the key signaling pathways implicated in the neuroprotective effects of stilbenes is the PI3K/Akt pathway.[6] Activation of this pathway promotes cell survival and inhibits apoptosis.

Caption: Proposed PI3K/Akt signaling pathway modulated by neuroprotective stilbene derivatives.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from the synthesis of the phosphonate to the biological evaluation of the final stilbene derivatives.

Caption: Overall experimental workflow for the synthesis and biological evaluation of stilbene derivatives.

Conclusion

The Horner-Wadsworth-Emmons reaction utilizing this compound provides an efficient and stereoselective route to novel stilbene derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the synthesis and evaluation of these compounds for potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Further investigation into the structure-activity relationships and specific molecular targets of these diphenylamino-substituted stilbenes is warranted to advance their development as drug candidates.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Diethyl 4-(diphenylamino)benzylphosphonate in OLEDs

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Organophosphorus compounds, particularly phosphine oxides, are increasingly utilized in OLEDs as host materials or as components of electron-transport layers.[1][2][3][4][5] Their key advantages include high thermal stability and the ability to form stable amorphous films, which are crucial for device longevity and performance.[5] The electron-withdrawing nature of the phosphonate group can enhance electron transport.[4] On the other hand, triphenylamine derivatives are well-established as efficient hole-transporting materials.[6][7][8][9] The integration of both functionalities in a single molecule could lead to a simplified OLED architecture with improved charge balance within the emissive layer.

These notes will outline potential applications, hypothetical performance data, and generalized experimental protocols for the investigation of Diethyl 4-(diphenylamino)benzylphosphonate in OLED devices.